3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane
Description
3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane is a bicyclic compound featuring a highly strained bicyclo[1.1.1]pentane core substituted with iodine at the 3-position, linked via an ethyl chain to an oxetane ring.
Properties
Molecular Formula |
C10H15IO |
|---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
3-[2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethyl]oxetane |
InChI |
InChI=1S/C10H15IO/c11-10-5-9(6-10,7-10)2-1-8-3-12-4-8/h8H,1-7H2 |
InChI Key |
GEVCWYNKSHAZOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)CCC23CC(C2)(C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This step involves the construction of the bicyclo[1.1.1]pentane core, which can be achieved through various methods, including cycloaddition reactions.
Introduction of the Iodine Atom: The iodine atom is introduced via halogenation reactions, often using reagents such as iodine or iodine monochloride.
Attachment of the Oxetane Ring: The oxetane ring is then attached to the bicyclo[1.1.1]pentane core through nucleophilic substitution reactions, typically using oxetane derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodide Center
The iodine atom on the BCP moiety is highly reactive in SN2-type displacements. This enables versatile derivatization:
-
Mechanistic Insight : The rigid BCP framework accelerates iodide displacement due to steric strain release. Oxetane’s electron-withdrawing effect further polarizes the C–I bond .
Functionalization of the Oxetane Ring
The oxetane moiety undergoes ring-opening reactions under acidic or nucleophilic conditions:
-
Key Observation : Ring-opening regioselectivity favors attack at the less hindered oxetane carbon adjacent to the BCP-ethyl group .
Radical-Based Modifications
The BCP core participates in strain-release radical reactions:
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| H-Atom Abstraction | AIBN, Bu3SnH, toluene, 110°C | Deiodinated BCP-oxetane | 92% | |
| Giese Addition | Ethyl acrylate, Et3B, blue LED | Alkylated BCP-oxetane | 63% |
-
Notable Feature : Radical intermediates stabilize transiently on the BCP bridgehead, enabling selective functionalization .
Cross-Coupling via Photoredox Catalysis
The iodide serves as a linchpin for metallaphotoredox transformations:
-
Efficiency : Flow photochemistry enhances scalability, achieving kilogram-scale synthesis of BCP building blocks .
Oxetane-Directed C–H Functionalization
The oxetane acts as a directing group for selective C–H activation:
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Rh-Catalyzed Borylation | [RhCl(cod)]2, B2pin2, 1,2-DCE | Borylated BCP-oxetane | 55% | |
| Pd-Mediated Arylation | Pd(OAc)2, AgOAc, pivalic acid | Biaryl-BCP-oxetane | 47% |
Scientific Research Applications
3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disruption of Cellular Structures: Interfering with the integrity of cellular membranes or other structures.
Comparison with Similar Compounds
Key Observations :
- Ring Systems : The oxetane (4-membered) vs. oxane (6-membered) impacts strain and solubility. Oxetanes generally improve metabolic stability compared to larger rings .
- Substituent Effects : Iodine in bicyclo[1.1.1]pentane derivatives facilitates cross-coupling reactions (e.g., Suzuki coupling, as seen in ), while ester or carbamate groups (e.g., tert-butyl (3-iodobicyclo[1.1.1]pentan-1-yl)carbamate ) introduce hydrolyzable moieties for prodrug strategies .
Biological Activity
3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane, a compound featuring a bicyclic structure, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an oxetane ring and a bicyclo[1.1.1]pentane moiety, which is known to exhibit unique steric and electronic properties that can influence biological interactions.
- IUPAC Name : this compound
- CAS Number : 2375271-09-1
- Molecular Formula : C₈H₁₁IO
- Molecular Weight : 250.08 g/mol
Biological Activity Overview
Research indicates that compounds containing bicyclo[1.1.1]pentane structures can serve as bioisosteres for aromatic systems, enhancing metabolic stability and membrane permeability in drug design . The introduction of iodine in the bicyclic framework may further influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- C–H Functionalization : The compound has been shown to undergo selective C–H functionalization reactions, which are critical for modifying drug-like properties and enhancing target specificity .
- Bioisosterism : As a bioisostere of benzene, the bicyclic structure may alter pharmacokinetic profiles, leading to improved efficacy and reduced toxicity in therapeutic applications .
Case Studies
A series of studies have explored the synthesis and biological evaluation of bicyclo[1.1.1]pentanes, including derivatives like this compound:
Table 1: Summary of Biological Activities
Q & A
Basic Research Question
- Temperature : Store at -20°C under inert gas (N/Ar) to prevent iodine loss or oxidation .
- Light Sensitivity : Protect from UV light using amber glass vials.
- Solvent Compatibility : Dissolve in dry THF or DCM; avoid protic solvents (e.g., HO, MeOH) to prevent hydrolysis .
How can this compound be applied in drug discovery, particularly for targeted protein degradation (e.g., PROTACs)?
Advanced Research Question
The bicyclo[1.1.1]pentane serves as a bioisostere for tert-butyl or aromatic groups, improving metabolic stability and solubility. Applications include:
- PROTAC Linkers : Its rigidity enhances binding entropy in ternary complexes (e.g., 4-(3-(2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(2H-tetrazol-2-yl)propyl)bicyclo[1.1.1]pentan-1-yl)phenol as a kinase degrader) .
- Inhibitor Design : Derivatives show activity against ATF4, a cancer target .
What analytical techniques are critical for characterizing the molecular geometry of this compound?
Basic Research Question
- X-ray Crystallography : Resolves the bicyclo[1.1.1]pentane’s planar structure and bond angles (e.g., C-I bond length ~2.09 Å) .
- DFT Calculations : Predict strain energy (~30 kcal/mol) and electrostatic potential maps .
- IR Spectroscopy : Confirms oxetane ring vibrations (C-O-C stretch at 950–1050 cm) .
What challenges arise in controlling stereochemistry during functionalization of the bicyclo[1.1.1]pentane scaffold?
Advanced Research Question
The rigid, symmetric structure of bicyclo[1.1.1]pentane limits stereochemical outcomes. Challenges include:
- Diastereomer Formation : In reactions with chiral nucleophiles (e.g., amino alcohols), leading to mixtures .
- Resolution Methods : Chiral HPLC or enzymatic resolution for enantiopure derivatives .
How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
